molecular formula C10H9N3O3 B8652591 4-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid

4-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No.: B8652591
M. Wt: 219.20 g/mol
InChI Key: DVEXRWNAGAABJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

4-methoxy-2-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C10H9N3O3/c1-16-7-2-3-8(10(14)15)9(6-7)13-11-4-5-12-13/h2-6H,1H3,(H,14,15)

InChI Key

DVEXRWNAGAABJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)N2N=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-bromo-4-methoxybenzoic acid (4 g, 17.3 mmol), CuI (266 mg, 1.4 mmol) and Cs2CO3 (11.2 g, 34.6 mmol) was added dioxane (36 mL), water (94 μL, 5.1 mmol), 2H-1,2,3-triazole (2.0 mL, 34.6 mmol) and (1R,2R)—N1,N2-dimethylcyclohexane-1,2-diamine (683 μL, 4.3 mmol). The reaction mixture was heated to 100° C. for 3 hr. The reaction mixture was cooled rt, then EtOAc and water were added. The mixture was transferred to a separatory funnel and the aqueous layer separated. The aqueous layer was acidified with conc. HCl to pH˜2 and extracted with EtOAc (2×). The organic layers were washed with brine and dried (Na2SO4) to give a yellow solid. This material was slurried with EtOAc (˜20 mL) and the solids filtered (>95% 4-methoxy-2-(1H-1,2,3-triazol-1-yl)benzoic acid by HPLC). Purification (FCC) (50% DCM to 100% DCM containing 10% (5% formic acid/MeOH)) gave the title compound (2.6 g) as a yellow solid. 1H NMR (CDCl3): 7.99-7.90 (m, 1H), 7.83 (s, 2H), 7.20 (d, J=2.5 Hz, 1H), 7.03 (dd, J=8.8, 2.6 Hz, 1H), 3.89 (s, J=17.6 Hz, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
683 μL
Type
reactant
Reaction Step One
Name
CuI
Quantity
266 mg
Type
catalyst
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
94 μL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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